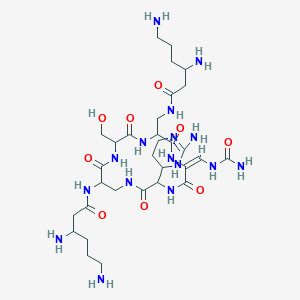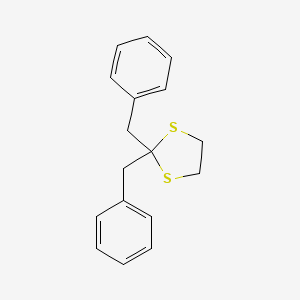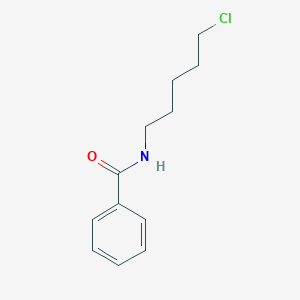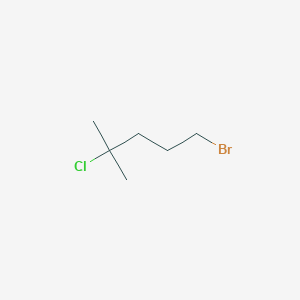
1-Bromo-4-chloro-4-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-4-methylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with a bromine atom attached to the first carbon and a chlorine atom attached to the fourth carbon, which also bears a methyl group
Méthodes De Préparation
1-Bromo-4-chloro-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane. This process typically uses bromine and chlorine in the presence of a radical initiator or under UV light to achieve selective halogenation at the desired positions . Another method involves the reaction of 4-methyl-1-pentanol with phosphorus tribromide to introduce the bromine atom, followed by chlorination .
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-4-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Applications De Recherche Scientifique
1-Bromo-4-chloro-4-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-4-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the halogen atom .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-4-methylpentane can be compared to other alkyl halides such as:
1-Bromo-4-methylpentane: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-4-methylpentane: This compound lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-4-chloro-2-methylbutane: This isomer has a different carbon backbone, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Propriétés
Numéro CAS |
77078-69-4 |
|---|---|
Formule moléculaire |
C6H12BrCl |
Poids moléculaire |
199.51 g/mol |
Nom IUPAC |
1-bromo-4-chloro-4-methylpentane |
InChI |
InChI=1S/C6H12BrCl/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |
Clé InChI |
OEAMUINMJNNVGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



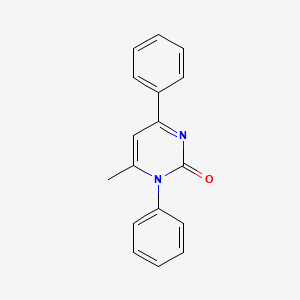
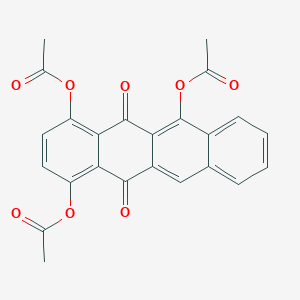
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
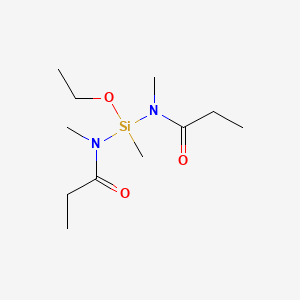
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
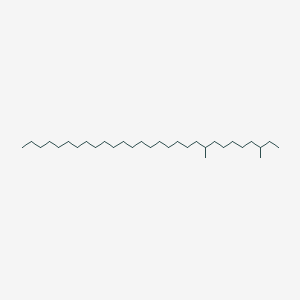

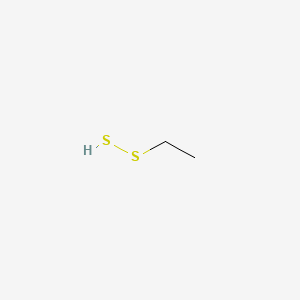
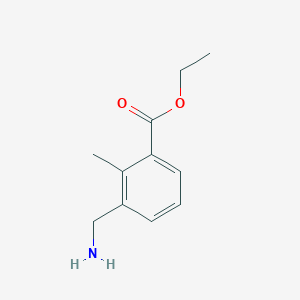
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
